N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide
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Overview
Description
N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a complex organic compound that features a unique indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide typically involves multiple stepsThe final step involves the formation of the amide bond through a reaction with ethylprop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 3,5-Di-tert-butyl-1,2-benzenediol
Uniqueness
N-[2-(5-tert-butyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is unique due to its specific indole structure and the presence of both tert-butyl and amide functional groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(5-tert-butyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-6-17(22)20(7-2)13-18(23)21-11-10-14-12-15(19(3,4)5)8-9-16(14)21/h6,8-9,12H,1,7,10-11,13H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAILYGWSJBHPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC2=C1C=CC(=C2)C(C)(C)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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